molecular formula C8H7Br B089620 3-Bromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 1073-39-8

3-Bromobicyclo[4.2.0]octa-1,3,5-triene

Numéro de catalogue B089620
Numéro CAS: 1073-39-8
Poids moléculaire: 183.04 g/mol
Clé InChI: GMHHTGYHERDNLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene and related compounds involves intricate strategies including ring-closing metathesis and desymmetrization techniques. For instance, a method for the synthesis of 6,8-dioxabicyclo[3.2.1]octanes, which share a similar structural framework, has been developed through desymmetrization of trienes derived from diols via ring-closing metathesis (Burke, Müller, & Beaudry, 1999).

Molecular Structure Analysis

The molecular structure of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene is characterized by its bicyclic octane core with a bromine substituent, which plays a crucial role in its reactivity and physical properties. The stereochemistry and electronic distribution within this structure influence its chemical behavior significantly.

Chemical Reactions and Properties

Brominated bicyclic compounds like 3-Bromobicyclo[4.2.0]octa-1,3,5-triene undergo various chemical reactions, including bromination under specific conditions leading to products through mechanisms such as the Wagner-Meerwein rearrangement with accompanying aryl migration (Harmandar & Balci, 1985).

Applications De Recherche Scientifique

  • Nickel-Mediated Synthesis : Nickel(0) complexes are used to produce high yields of trans-7,8-dibromobicyclo[4.2.0]octa-1,3,5-triene from a,a,a',a'-tetrabromo-o-xylene. This process is applied to various substituted bis(bromomethyl)benzenes, resulting in trans-7,8-dibromocyclobutabenzenes with exclusive conrotatory opening of the four-membered ring and exclusively endo addition of dienophiles (Stanger et al., 1996).

  • Enantioselective Carbocation Rearrangement : Bromination of crystalline dibenzobarrelene leads to the formation of rearranged products with up to 8% enantiomeric excess (Garcia‐Garibay et al., 1988).

  • Substituted Benzobarrelenes Synthesis : Bromination and subsequent reactions of 3-bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene at low temperatures yield various substituted benzobarrelenes in high yield (Balcı et al., 1985).

  • Valence Isomerization Equilibria : Study of hexafluorocycloocta-1,3,5-triene/bicyclo[4.2.0]octa-2,4-diene systems, investigating equilibrium constants and thermodynamics, with implications for strain energy content in fluorinated systems (Rahman et al., 1990).

  • Bicyclo[4.2.0]octa-1,3,5-triene Derivatives Synthesis : Highly regioselective lithiation of its tricarbonylchromium complex, followed by reactions with various electrophiles, yielding mono- and disubstituted derivatives with potential applications in organic synthesis (Kündig et al., 1990).

  • Cyclopropene Reactions and Diels-Alder Adducts : Studies on the reactivity of bromobicyclo[5.1.0]oct-1(8)-ene and its derivatives, showing their potential in generating diverse chemical structures through nucleophilic substitution reactions and Diels-Alder reactions (Lee et al., 1998).

Mécanisme D'action

Pharmacokinetics

The compound’s physical properties, such as its liquid form and density of 1470 g/mL at 25 °C , suggest that it could be absorbed and distributed in the body. Its bioavailability would depend on these factors, as well as on its metabolic stability and the body’s ability to excrete it.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene . For instance, its stability might be affected by temperature, as suggested by its storage temperature of 2-8°C . Furthermore, its reactivity and efficacy could be influenced by the pH and the presence of other reactive substances in the environment.

Propriétés

IUPAC Name

3-bromobicyclo[4.2.0]octa-1(6),2,4-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHHTGYHERDNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446374
Record name 3-bromobicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobicyclo[4.2.0]octa-1,3,5-triene

CAS RN

1073-39-8
Record name 3-bromobicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromobenzocyclobutene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bicyclo[4.2.0]octa-1(6),2,4-triene 5a (7.9 g, 76 mmol) was dissolved in 80 mL of water at room temperature. Upon cooling by an ice-water, 3.9 mL of bromine was added dropwise. Upon completion of the addition, the ice-water bath was removed and the reaction mixture was warmed up to room temperature and stirred overnight. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was diluted with 50 mL of n-hexane and sodium sulfite (3 g, 23.8 mmol) was added. Upon completion of the addition, the mixture was stirred at room temperature for 30 minutes. Then the separated organic layer was dried over anhydrous sodium sulfate, filtered to remove the drying agent and concentrated under reduced pressure to obtain the title compound 3-bromo-bicyclo[4.2.0]octa-1(6),2,4-triene 5b (13.53 g) as a colourless oil, which was directly used in the next step.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobicyclo[4.2.0]octa-1,3,5-triene
Reactant of Route 2
3-Bromobicyclo[4.2.0]octa-1,3,5-triene
Reactant of Route 3
Reactant of Route 3
3-Bromobicyclo[4.2.0]octa-1,3,5-triene
Reactant of Route 4
Reactant of Route 4
3-Bromobicyclo[4.2.0]octa-1,3,5-triene
Reactant of Route 5
Reactant of Route 5
3-Bromobicyclo[4.2.0]octa-1,3,5-triene
Reactant of Route 6
Reactant of Route 6
3-Bromobicyclo[4.2.0]octa-1,3,5-triene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.